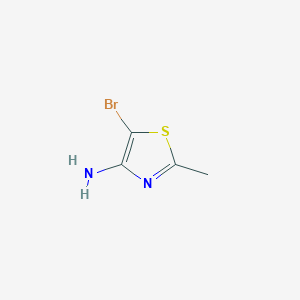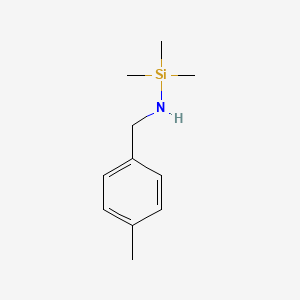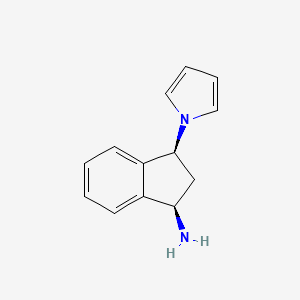
(1R,3S)-3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-amine: is a chiral compound featuring a pyrrole ring attached to a dihydroindenamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Attachment to the Indenamine Structure: The pyrrole ring is then attached to the dihydroindenamine structure through a series of reactions, including nucleophilic substitution and reduction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the indenamine structure, converting it to a fully saturated amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrole ring or the amine group can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Pyrrole oxides and other oxidized derivatives.
Reduction: Fully saturated amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (1R,3S)-3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study the interactions of pyrrole-containing molecules with biological targets. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1R,3S)-3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring and the indenamine structure can interact with these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-amine: shares structural similarities with other pyrrole-containing compounds, such as pyrrole itself and pyrrole-based drugs.
Indenamine derivatives: Compounds with similar indenamine structures but different substituents on the pyrrole ring.
Uniqueness
The uniqueness of this compound lies in its chiral nature and the specific arrangement of the pyrrole and indenamine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(1R,3S)-3-pyrrol-1-yl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C13H14N2/c14-12-9-13(15-7-3-4-8-15)11-6-2-1-5-10(11)12/h1-8,12-13H,9,14H2/t12-,13+/m1/s1 |
InChI Key |
AWCXPGSAXNODAB-OLZOCXBDSA-N |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2[C@H]1N3C=CC=C3)N |
Canonical SMILES |
C1C(C2=CC=CC=C2C1N3C=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


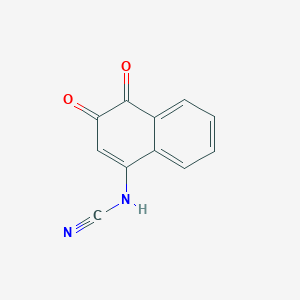

![6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11902050.png)


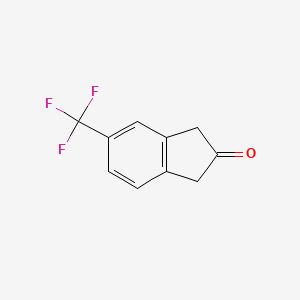
![[3,3'-Bipyridine]-4-carboxylic acid](/img/structure/B11902068.png)
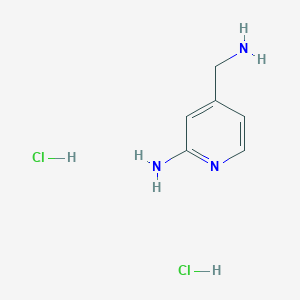


![1,7-Diazaspiro[4.4]nonane, 7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902099.png)
